Phthalanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

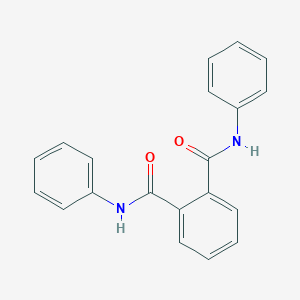

N,N'-Diphenylphthaldiamide is an organic compound with the molecular formula C₂₀H₁₆N₂O₂. It can be synthesized through various methods, including the reaction of phthalic anhydride with diphenylamine in the presence of a dehydrating agent like acetic acid or pyridine []. The characterization of the synthesized N,N'-Diphenylphthaldiamide typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity [].

Applications in Material Science:

N,N'-Diphenylphthaldiamide has been explored for its potential applications in material science due to its interesting properties. For instance, research suggests its potential use as a:

- Luminescent material: Studies have shown that N,N'-Diphenylphthaldiamide exhibits photoluminescent properties, making it a potential candidate for light-emitting devices [].

- Organic semiconductor: N,N'-Diphenylphthaldiamide demonstrates semiconducting behavior, making it a potential candidate for organic electronics applications [].

Other Potential Applications:

Beyond material science, N,N'-Diphenylphthaldiamide has been investigated for other potential applications, including:

- Pharmaceutical research: Studies have explored the potential use of N,N'-Diphenylphthaldiamide in the development of new drugs due to its reported biological activities, such as anti-inflammatory and antitumor properties []. However, further research is needed to establish its efficacy and safety in this context.

Phthalanilide is a chemical compound characterized by its structure, which includes a phthalimide moiety linked to an aniline group. This compound is part of a broader class of phthalanilides, which are derivatives of phthalimide and aniline. Phthalanilides are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications.

- Hydrolysis: Phthalanilide can be hydrolyzed to yield phthalic acid and aniline under acidic or basic conditions.

- Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: Phthalanilide can react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight its versatility in synthetic organic chemistry and its potential for further functionalization.

Phthalanilides exhibit a range of biological activities, including:

- Antitumor Activity: Some derivatives have shown promise as cytostatics, inhibiting cancer cell proliferation by interacting with nucleic acids .

- Antimicrobial Properties: Phthalanilides have been studied for their ability to inhibit bacterial efflux pumps, potentially enhancing the efficacy of existing antibiotics against resistant strains .

- Neuroprotective Effects: Certain phthalanilide-lipid complexes have been isolated from biological sources, indicating potential neuroprotective properties .

These biological activities make phthalanilides a focus of research in pharmacology and medicinal chemistry.

Phthalanilide can be synthesized through several methods, including:

- Direct Amide Formation: Reacting phthalic anhydride with aniline in the presence of a dehydrating agent can yield phthalanilide directly.

- Sublimation Method: A method involving the sublimation of phthalimide in the presence of ammonia can produce high-purity phthalanilide .

- Chemical Modification: Existing phthalimide compounds can be modified through various

Phthalanilides find applications in several fields:

- Pharmaceuticals: Due to their antitumor and antimicrobial properties, they are explored as potential drug candidates.

- Chemical Research: They serve as intermediates in organic synthesis and materials science.

- Biotechnology: Their interactions with nucleic acids make them valuable in studying gene expression and regulation.

The versatility of phthalanilides enhances their relevance across multiple scientific domains.

Research has shown that phthalanilides interact with biological macromolecules such as DNA and proteins. Notably:

- DNA Binding: Certain phthalanilides form complexes with deoxyribonucleic acid, which may contribute to their cytostatic effects .

- Efflux Pump Inhibition: Studies indicate that phthalanilides can inhibit bacterial efflux pumps, thereby restoring the effectiveness of antibiotics against resistant bacteria .

These interactions are critical for understanding the mechanisms underlying their biological activities.

Phthalanilide shares structural and functional similarities with various compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Phthalic Anhydride | Dicarboxylic acid derivative | Precursor for various reactions | Used primarily as a building block |

| Aniline | Aminobenzene derivative | Antimicrobial | Fundamental aromatic amine |

| Phthalimide | Imide derivative of phthalic acid | Antitumor | Forms the basis for synthesizing phthalanilides |

| Benzamide | Simple amide structure | Antimicrobial | Less complex than phthalanilides |

Phthalanilide's unique combination of imidic and aromatic characteristics allows it to exhibit distinct biological activities not found in simpler analogs.

The historical evolution of phthalanilide synthesis represents a fascinating journey through organic chemistry development. Traditional synthesis routes for phthalanilides primarily involved the direct condensation of phthalic anhydride with aniline derivatives under relatively harsh conditions. These conventional methods typically required extended reaction times, high temperatures, and often produced moderate yields with limited regioselectivity.

Early synthetic approaches utilized glacial acetic acid as both solvent and catalyst, where phthalanilic acid (the intermediate formed from phthalic anhydride and aniline) would undergo cyclization to form the corresponding products. The mechanistic pathway was established to involve a two-step process: first, the formation of a gem-diol tetrahedral intermediate through nucleophilic attack of the amide nitrogen, followed by dehydration to yield the final product. Most notably, acetic acid plays a crucial catalytic role in both steps, functioning simultaneously as a proton donor and acceptor, facilitating double proton transfers as part of an extensive bond reorganization process from cyclic hydrogen-bonded complexes.

The reaction of unsymmetrical phthalic anhydride with aniline derivatives typically generates two regioisomeric phthalamic acids, with predominant formation of the isomer resulting from amine addition to the less sterically hindered carbonyl group. This inherent selectivity provided early synthetic chemists with a degree of control over product distribution, albeit limited by the structural constraints of the starting materials. Historical records document the industrial significance of these reactions, evidenced by patents dating to 1934 describing methods for producing phthalimide-related compounds from crude phthalic anhydride, highlighting the early commercial interest in these synthetic pathways.

Developments in the mid-20th century saw researchers investigating the biological properties of phthalanilides, with notable studies in the 1960s examining their interactions with DNA and potential antileukemic activities. This period marked a transition from purely synthetic interest to exploration of biological applications, establishing phthalanilides as compounds of medicinal significance. The observed complexation between phthalanilides and DNA demonstrated through spectrophotometric studies revealed a new dimension to their potential therapeutic applications, particularly in cancer treatment.

Table 1: Evolution of Traditional Phthalanilide Synthesis Methods

| Time Period | Key Development | Reaction Conditions | Yield Range | Major Limitations |

|---|---|---|---|---|

| 1920s-1930s | Direct condensation | Phthalic anhydride, aniline, thermal conditions | 30-45% | Low yields, poor purity |

| 1940s-1950s | Acid-catalyzed reactions | Glacial acetic acid, 100-130°C, 8-10 hours | 50-65% | Long reaction times, side products |

| 1960s-1970s | Solvent optimization | Pyridine, DMF, reflux conditions | 60-75% | Toxic solvents, difficult purification |

| 1980s-1990s | Catalytic improvements | Lewis acids, organic catalysts, 70-90°C | 65-80% | Moisture sensitivity, catalyst degradation |

Novel Synthetic Pathways for Functionalized Phthalanilide Analogues

Contemporary synthetic approaches to phthalanilide derivatives have advanced significantly, incorporating innovative methodologies that deliver improved efficiency, stereoselectivity, and functional group compatibility. These modern techniques have expanded the structural diversity accessible within the phthalanilide scaffold, enabling precise tailoring of physicochemical and biological properties for specific applications.

A groundbreaking development in this field involves N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides via traditional N-C C=O disconnection under remarkably mild conditions. This sophisticated approach enables the synthesis of highly decorated N-aryl phthalimides with exceptional yields and enantioselectivities. The reaction mechanism proceeds through the addition of NHC to in situ generated isoimides, introducing an innovative mode of generating acylazoliums that significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the atroposelective amidation of less nucleophilic N-aryl acid amides, creating a versatile platform for asymmetric synthesis.

Microwave-assisted synthesis has emerged as a particularly powerful technique for phthalanilide preparation, dramatically reducing reaction times while improving yields. When phthalic anhydride is combined with various amine derivatives under microwave irradiation at 150-250°C for just 3-10 minutes, the desired products are obtained with yields ranging from 52% to an impressive 89%. This represents a remarkable advancement compared to conventional methods that typically require 8-10 hours of refluxing conditions. The microwave methodology offers additional advantages including reduced energy consumption, diminished side reactions, and simplified purification procedures.

Metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes represent another innovative synthetic route to phthalanilide derivatives. These reactions employ transition metal catalysis to facilitate complex transformations in fewer steps than traditional approaches. For example, a copper-catalyzed process utilizing TMSCN with 2-iodobenzoic acid generates 2-cyanobenzoic acid intermediates that subsequently undergo intramolecular cyclization. This protocol benefits from low catalyst loading, use of water as an environmentally benign solvent, and eliminates the need for carbon monoxide, specialized ligands, or additional additives.

Alternative strategies involve the reaction of phthalic anhydride with fluoren-9(9aH)-ylidene hydrazine in acetic acid for 4 hours, delivering the desired product in 79% yield after hot filtration and recrystallization from ethanol. This approach demonstrates the versatility of nucleophilic addition-cyclization sequences in constructing complex phthalanilide architectures. The amidation of phthalic acid/anhydride by primary amines represents another fundamental synthetic pathway that continues to find utility in modern applications, particularly when combined with contemporary catalytic systems and reaction conditions.

Table 2: Comparison of Modern Synthetic Methods for Phthalanilide Derivatives

| Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted | Phthalic anhydride, amine derivatives | 150-250°C, 3-10 min | 52-89 | Rapid reaction, high yields, energy efficient | Requires specialized equipment |

| NHC-catalyzed | Phthalic anhydride, aniline, NHC catalyst | Mild conditions, room temperature | 70-99 | Excellent enantioselectivity, mild conditions | Air/moisture sensitive catalysts |

| Cu-catalyzed | o-Iodobenzoic acid, TMSCN, Cu catalyst | H₂O, 80-100°C | 65-85 | Green solvent, low catalyst loading | Handling of toxic cyanide reagents |

| Direct amidation | Phthalic anhydride, amine, Na-acetate | Acetic acid, reflux, 8-10 hr | 60-80 | Simple procedure, readily available reagents | Extended reaction times |

Structural Modification Strategies for Enhanced Bioactivity

The phthalanilide scaffold presents numerous opportunities for structural modification, enabling rational design of derivatives with enhanced biological profiles across multiple therapeutic areas. Strategic functionalization at key positions can dramatically influence pharmacokinetic properties, target selectivity, and overall efficacy, making structure-activity relationship studies crucial for optimizing these compounds as potential therapeutic agents.

Antineoplastic activity represents one of the most extensively investigated biological properties of phthalanilide derivatives. Research has demonstrated that 2-chloro-4′,4″-di(2-imidazolin-2-yl)terephthalanilide (NSC 60339) exhibits significant antileukemic activity when evaluated against P388 lymphocytic leukemia cells in culture. Detailed pharmacokinetic analysis revealed that the compound is taken up by cancer cells in three distinct forms: lipid-bound, hydrophilic-bound, and free. Multiple regression analysis determined that therapeutic efficacy correlates most strongly with levels of lipid-bound drug, moderately with hydrophilic-bound component, and shows negligible correlation with free drug concentration. This finding suggests that membrane interaction and cellular distribution play crucial roles in the compound's mechanism of action.

Phthalanilide-DNA complex formation represents another important mechanistic aspect of these compounds' biological activity. These complexes form in dilute aqueous solution and can be characterized through spectrophotometric methods. Most phthalanilide-DNA complexes exhibit partial dissociation at moderate salt concentrations (0.01 M) and complete dissociation in 8 M urea. However, 4′,4″-bis(N′-methylamidino)terephthalanilide distinguishes itself by forming exceptionally stable DNA complexes that resist dissociation even in 0.1 M CaCl₂ or 0.155 M NaCl. The interaction primarily involves weak ionic forces, with hydrogen bonding and hydrophobic interactions playing secondary roles. Intriguingly, the presence of certain phthalanilides appears to protect DNA against heat denaturation, suggesting stabilization of DNA secondary structure.

Beyond DNA interaction, phthalanilide derivatives demonstrate inhibitory effects on protein synthesis, as observed in cell-free L1210 systems. This inhibition occurs both with endogenous informational RNA and following addition of exogenous polyuridylic acid, indicating potential interference with translational machinery. Mechanistic studies examining the inhibition of biosynthetic capabilities in treated cells have compared DNA, RNA, protein, and lipid synthesis with intracellular drug concentration and therapeutic efficacy. At drug concentrations sufficient for significant chemotherapeutic response, DNA and lipid syntheses were completely inhibited, while RNA and protein syntheses remained partially active, suggesting differential sensitivity of various cellular processes to phthalanilide intervention.

Structure-activity relationship analysis has identified several key modification sites that substantially influence biological activity. Introduction of positively charged groups such as amidino or imidazoline functionalities at the para positions of the aniline rings enhances DNA binding affinity and typically correlates with increased anticancer potency. Halogen substitution, particularly at the ortho position of the phthalic acid core, frequently improves cellular uptake and metabolic stability. Incorporation of hydrogen bond donors and acceptors can optimize target interaction, while strategic placement of solubilizing groups enhances pharmacokinetic properties without compromising efficacy.

Table 3: Biological Activity Profile of Selected Phthalanilide Derivatives

| Compound | Key Structural Features | Primary Biological Activity | Mechanism of Action | Cellular Targets |

|---|---|---|---|---|

| NSC 60339 | 2-chloro-4′,4″-di(2-imidazolin-2-yl) groups | Antileukemic | Inhibition of DNA/lipid synthesis | DNA, cellular membranes |

| 4′,4″-bis(N′-methylamidino)terephthalanilide | Methylamidino substituents | DNA stabilization | Formation of salt-resistant DNA complexes | Nuclear DNA |

| N-phenyl-N'-(4-nitrophenyl)phthalanilide | Nitro group on one phenyl ring | Protein synthesis inhibition | Interference with translational machinery | Ribosomes |

| N,N'-bis(4-hydroxyphenyl)phthalanilide | Hydroxyl groups at para positions | Anti-inflammatory | Reactive oxygen species scavenging | Inflammatory mediators |

| 2,4-dichloro-N,N'-diphenylphthalanilide | Halogen substitution on phthalic core | Antimicrobial | Cell membrane disruption | Bacterial cell envelope |

Contemporary research continues to explore novel phthalanilide derivatives with enhanced pharmacological profiles and reduced toxicity. Structure-based design approaches have led to the development of compounds with improved target specificity, while computational methods facilitate prediction of physicochemical properties and potential biological activities. Diverse functional groups including heterocycles, fluorine-containing moieties, and bioconjugation handles have expanded the chemical space accessible within the phthalanilide scaffold.

The remarkable structural diversity achievable through phthalanilide modification has generated compounds with therapeutic potential spanning anti-inflammatory, anti-Alzheimer, antiepileptic, antischizophrenia, antiplatelet, anticancer, antimicrobial, and antidiabetic applications. Careful physicochemical profiling using platforms such as pkCSM has confirmed the versatility of this scaffold as a foundation for drug development. These findings underscore the continuing significance of phthalanilide derivatives in medicinal chemistry and highlight the importance of structural optimization strategies in maximizing their therapeutic potential.

DNA Interaction Dynamics and Non-Intercalative Binding Mechanisms

Phthalanilide compounds demonstrate distinctive DNA-binding characteristics that differ fundamentally from classical intercalative mechanisms [7]. Research has established that phthalanilide derivatives form complexes with deoxyribonucleic acid through non-intercalative binding pathways, with stoichiometric analysis revealing approximately 1.25 micrograms of DNA required per microgram of phthalanilide compound for maximal complex formation [7]. This binding capacity approximates one mole of phthalanilide per mole of DNA base pair, indicating that the compound does not lie along the phosphate backbone of the helix but rather protrudes from single binding sites [7].

The binding mechanism involves predominantly minor groove interactions, as demonstrated through spectroscopic analysis and thermal denaturation studies [7]. Phthalanilide compounds exhibit hyperchromicity at wavelengths between 320-330 nanometers when complexed with DNA, with the formation of these complexes being immediate upon mixing and remaining stable for extended periods [7]. The interaction shows remarkable thermal stability, with phthalanilide presence reducing heat-induced hyperchromicity at 260 nanometers by approximately fifty percent, suggesting protective effects against DNA denaturation [7].

Molecular docking studies of related phthalimide derivatives have confirmed groove binding as the primary interaction mode [17]. Binding constants for phthalimide-based compounds range from 1.0 × 10⁴ to 1.1 × 10⁴ L/mol, indicating moderate to strong affinity for DNA structures [17]. The binding involves hydrogen bonding and van der Waals forces as the dominant intermolecular interactions, with electrostatic surface potential playing a crucial role in the binding process [4].

| Compound Type | Binding Constant (L/mol) | Binding Mechanism | Primary Interaction Site |

|---|---|---|---|

| Phthalanilide (NSC-60339) | 1.25 μg DNA/μg compound | Non-intercalative | Single binding sites |

| Phthalimide derivatives | 1.0-1.1 × 10⁴ | Groove binding | Minor groove |

| Phthalic acid esters | 1.42 × 10³ - 4.11 × 10⁵ | Minor groove interaction | Thymine bases |

Spectroscopic evidence indicates that phthalic acid esters interact predominantly with thymine residues in the DNA minor groove through hydrogen bonding and van der Waals forces [4]. Circular dichroism and Fourier transform infrared spectroscopy analyses demonstrate that these interactions do not induce conformational changes in B-form DNA, maintaining structural integrity while forming stable complexes [4]. The binding strength correlates with molecular size and hydrophobicity, with longer alkyl chains generally exhibiting reduced binding affinity [4].

Protein Synthesis Inhibition Pathways in Eukaryotic Systems

Phthalanilide compounds exhibit selective inhibitory effects on eukaryotic protein synthesis through multiple mechanistic pathways [5] [10]. Research demonstrates that these compounds interfere with translation elongation processes, specifically targeting ribosomal function and associated protein factors [10] [13]. Unlike bacterial protein synthesis inhibitors, phthalanilide derivatives show preferential activity against eukaryotic translation machinery [5] [10].

The inhibition mechanism involves interference with elongation factor function, particularly eukaryotic elongation factor 1 alpha (eEF-1α) and eukaryotic elongation factor 2 (eEF-2) [10]. Studies using ribosome-based assays reveal that phthalanilide-related compounds block aminoacyl-transfer ribonucleic acid delivery to the ribosomal A-site through eEF-1α-dependent pathways [10]. This inhibition occurs without direct competition with natural substrates adenosine triphosphate or phenylalanine, indicating non-competitive binding mechanisms [5].

Comparative analysis with known eukaryotic-specific inhibitors demonstrates that phthalanilide compounds cause immediate cessation of protein synthesis when added to actively translating systems [10]. The inhibition prevents ribosome completion of current elongation cycles, distinguishing these compounds from inhibitors that allow cycle completion before arrest [10]. Cell-based studies using human cell lines show protein synthesis inhibition with half-maximal inhibitory concentrations ranging from 0.15 to 1.0 micromolar for related compounds [10] [13].

| Inhibitor Type | IC₅₀ (μM) | Primary Target | Mechanism of Action |

|---|---|---|---|

| Phyllanthoside | 0.15 | eEF-1α pathway | Aminoacyl-tRNA delivery block |

| Nagilactone C | 1.0 | eEF-1α and peptidyl transferase | Dual mechanism inhibition |

| Ribosome inhibitors | 20-60 | Phenylalanyl-tRNA synthetase | Non-competitive inhibition |

Recent structural studies reveal that certain compounds bind within the ribosome exit tunnel, creating eukaryotic-specific binding pockets formed by 28S ribosomal ribonucleic acid [18] [21]. These compounds redirect nascent polypeptide chain pathways and arrest ribosomes in rotated states, with peptidyl-transfer ribonucleic acid occupying hybrid A/P sites [18] [21]. The binding induces conformational rearrangements that propagate from the exit tunnel to the peptidyl transferase center, effectively trapping terminated protein nascent chains within the ribosome [18].

Molecular mechanisms involve allosteric effects on release factor function, specifically interfering with eukaryotic release factor 1 (eRF1) activity during translation termination [18]. The compounds slow hydrolysis of peptidyl-site transfer ribonucleic acid by eRF1, leading to accumulation of stalled ribosome complexes [18]. This termination arrest mechanism represents a novel approach to selective protein synthesis inhibition with potential therapeutic applications [18] [21].

Lipid Complex Formation and Membrane Interaction Properties

Phthalanilide compounds demonstrate significant effects on cellular lipid metabolism through multiple interaction pathways [8] [24] [26]. Research indicates that phthalanilide derivative NSC-60339 markedly inhibits acetate incorporation into lipids of leukemia cells following administration, with this inhibition representing the primary mechanism of antileukemic action [8]. The compound affects fatty acid and cholesterol synthesis to a significantly greater extent than protein synthesis, suggesting selective targeting of lipid biosynthetic pathways [8].

The mechanism involves modification of the parent molecule to an active form, as evidenced by the compound's ineffectiveness when added directly to cell cultures versus its marked inhibitory effects following cellular processing [8]. Comparative studies demonstrate that cells resuspended in treated animal fluids exhibit lipid biosynthesis inhibition, supporting the hypothesis of metabolic activation [8]. This activation process appears essential for the compound's lipid metabolism regulatory effects [8].

Related phthalic acid ester compounds exhibit distinct membrane interaction properties through permeation mechanisms [25]. Molecular dynamics simulations reveal that these compounds undergo membrane insertion with difficulty correlating positively with side-chain length and hydrophobicity [25]. The permeation process involves initial contact with membrane surfaces, followed by gradual insertion into lipid bilayer structures [25].

| Compound | Effect on Lipid Synthesis | Primary Cellular Target | Membrane Interaction |

|---|---|---|---|

| Phthalanilide (NSC-60339) | Marked inhibition of acetate incorporation | Fatty acid and cholesterol pathways | Requires metabolic activation |

| MEHP | Enhanced uptake and accumulation | PPAR signaling pathway | Direct membrane permeation |

| MCHP | Enhanced uptake and accumulation | PPAR and AMPK pathways | Moderate membrane interaction |

Cellular studies demonstrate that phthalic acid ester metabolites enhance lipid uptake and accumulation in hepatocytes through peroxisome proliferator-activated receptor (PPAR) signaling pathway activation [24] [26]. Transcriptomic analysis reveals that these compounds upregulate genes involved in lipid biosynthesis, including fatty acid synthase, carnitine palmitoyltransferase, and perilipin genes [24] [26]. The metabolites show greater potency than parent compounds, indicating that hydrolytic metabolism enhances biological activity [26].

Membrane interaction studies using atomic force microscopy and molecular dynamics simulations demonstrate that phthalic acid compounds alter membrane mechanical properties [11]. These alterations include increased membrane thickness, enhanced lipid packing, and elevated tether forces, particularly with positively charged derivatives [11]. The compounds cause lateral heterogeneity in lipid mobility, preventing free lipid rearrangement and reducing membrane ability to seal ruptures after mechanical indentations [11].